(3,4-diphenylphenyl)methanol
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Overview
Description
[1,1’2’,1’'-Terphenyl]-5-ylmethanol: is an organic compound with a complex structure consisting of three benzene rings connected linearly
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:2’,1’‘-Terphenyl]-5-ylmethanol typically involves the reaction of terphenyl derivatives with suitable reagents. One common method is the reduction of [1,1’:2’,1’'-Terphenyl]-5-carboxaldehyde using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production of [1,1’:2’,1’'-Terphenyl]-5-ylmethanol may involve large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’:2’,1’'-Terphenyl]-5-ylmethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like NaBH4 or LiAlH4.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Scientific Research Applications
Chemistry:
Organic Synthesis: [1,1’:2’,1’'-Terphenyl]-5-ylmethanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s structure can be modified to create potential pharmaceutical agents with specific biological activities.
Biochemical Research: It is used in studies to understand the interactions between aromatic compounds and biological macromolecules.
Industry:
Mechanism of Action
The mechanism by which [1,1’:2’,1’'-Terphenyl]-5-ylmethanol exerts its effects involves interactions with specific molecular targets. The compound can engage in π-π stacking interactions with aromatic residues in proteins, influencing their structure and function . Additionally, it can participate in hydrogen bonding and van der Waals interactions, affecting the stability and activity of biological molecules.
Comparison with Similar Compounds
- [1,1’:2’,1’'-Terphenyl]-4-ylmethanol
- [1,1’:2’,1’'-Terphenyl]-3-ylmethanol
- [1,1’:2’,1’'-Terphenyl]-2-ylmethanol
Comparison:
- Structural Differences: The position of the hydroxyl group on the terphenyl backbone varies among these compounds, leading to differences in their chemical reactivity and physical properties.
- Unique Properties: [1,1’:2’,1’'-Terphenyl]-5-ylmethanol is unique due to its specific substitution pattern, which can influence its interactions with other molecules and its overall stability.
Properties
Molecular Formula |
C19H16O |
---|---|
Molecular Weight |
260.3g/mol |
IUPAC Name |
(3,4-diphenylphenyl)methanol |
InChI |
InChI=1S/C19H16O/c20-14-15-11-12-18(16-7-3-1-4-8-16)19(13-15)17-9-5-2-6-10-17/h1-13,20H,14H2 |
InChI Key |
OVJDZGPTUCTOBA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CO)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CO)C3=CC=CC=C3 |
Origin of Product |
United States |
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